2-Amino-3-(naphthalen-1-yl)propanoic acid
Overview
Description
“2-Amino-3-(naphthalen-1-yl)propanoic acid” is a derivative of propanoic acid . It has two forms, ®-2-Amino-3-(naphthalen-1-yl)propanoic acid and (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-(naphthalen-1-yl)propanoic acid” is C13H13NO2 . The InChI code for the ®-isomer is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 and for the (S)-isomer is 1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . and the ®-isomer is 95% . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Fluorescent Derivatisation
2-Amino-3-(naphthalen-1-yl)propanoic acid has been explored as a fluorescent derivatising reagent. When coupled to the amino group of amino acids, it produces strongly fluorescent derivatives with potential applications in biological assays. These derivatives exhibit fluorescence in ethanol and water at physiological pH, with good quantum yields, making them suitable for biological applications (Frade et al., 2007).
Photophysical Studies
This compound has also been used in photophysical studies. For example, its behavior in various solvents and aqueous mixtures was examined to understand its properties in peptide and protein studies. Such research aids in the interpretation of fluorescence emission of probes in different solvents (Moreno Cerezo et al., 2001).
Acid-Base Behavior
The acid-base behavior of compounds similar to 2-Amino-3-(naphthalen-1-yl)propanoic acid, like its Schiff bases, has been investigated. This research helps in understanding the electronic properties of the compound, which is crucial for its applications in chemical synthesis and analysis (Gündüz et al., 1986).
Genetically Encoded Fluorescent Amino Acid
The compound has been genetically encoded in Saccharomyces cerevisiae for use in studying protein structure, dynamics, and interactions. This application provides a powerful tool for biochemical and cellular studies (Summerer et al., 2006).
Material Science
In material science, derivatives of naphthylamine, which are structurally related to 2-Amino-3-(naphthalen-1-yl)propanoic acid, have been synthesized for use in high-temperature and organosoluble polymers. These polymers are useful in creating materials with specific optical and mechanical properties (Liou et al., 2006).
Colorimetric Sensing
The compound has found use in colorimetric sensing, particularly for detecting fluoride anions. This application is crucial in environmental monitoring and analytical chemistry (Younes et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-naphthalen-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAYGJCPXRNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874407 | |
Record name | 3-naphthalen-1-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(naphthalen-1-yl)propanoic acid | |
CAS RN |
7758-42-1 | |
Record name | 1-Naphthylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC230425 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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